
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
Übersicht
Beschreibung
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxo-butenoic acid moiety, making it a versatile molecule for synthetic and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid typically involves the reaction of 4-methylpiperazine with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Overview
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, also known as (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. This compound has gained attention in various scientific fields due to its unique structural features, which include a piperazine ring and an oxo-butenoic acid moiety. This article explores its diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is used as a reagent in organic synthesis, facilitating the creation of various functionalized compounds .
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : Preliminary research has shown promise in inhibiting cancer cell proliferation .
Medicine
Ongoing investigations are exploring the therapeutic potential of this compound. Its unique structure allows it to interact with biological receptors, which may lead to the development of new drugs targeting specific diseases .
Industrial Applications
In industrial settings, this compound is utilized in producing chemical intermediates and specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes requiring specific functional groups .
Wirkmechanismus
The mechanism of action of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the oxo-butenoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, including enzyme inhibition and receptor binding, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Uniqueness
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biologische Aktivität
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a methyl substitution and an oxo-butenoic acid moiety, contributing to its unique reactivity and biological profile.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄N₂O₃
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpiperazine with maleic anhydride under controlled conditions. The process is conducted in an inert atmosphere at elevated temperatures, followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Various studies have evaluated its efficacy against different bacterial strains.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 20 | 32 µg/mL |
Staphylococcus aureus | 18 | 64 µg/mL |
Pseudomonas aeruginosa | 15 | 128 µg/mL |
Salmonella typhimurium | 22 | 16 µg/mL |
The compound showed significant activity against Gram-negative bacteria compared to Gram-positive strains, indicating a selective inhibition mechanism .
Anticancer Potential
In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
A study involving human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The piperazine moiety allows for interaction with various biological receptors, modulating signaling pathways related to cell growth and survival.
- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells while compromising bacterial integrity .
Comparison with Similar Compounds
When compared to structurally similar compounds such as 4-(4-Methylpiperazinyl)methylbenzoic acid, this compound demonstrates enhanced biological activity due to its unique functional groups.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Antitumor Activity |
---|---|---|
This compound | High | Moderate |
4-(4-Methylpiperazinyl)methylbenzoic acid | Moderate | Low |
Eigenschaften
IUPAC Name |
(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMKVGLGTYEFE-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364762 | |
Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42574-70-9 | |
Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.